molecular formula C13H13ClF3NO2 B8643376 N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide CAS No. 181190-33-0

N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B8643376
Key on ui cas rn: 181190-33-0
M. Wt: 307.69 g/mol
InChI Key: PPPQKMYILLVLDD-UHFFFAOYSA-N
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Patent
US07745452B2

Procedure details

6N Hydrochloric acid (6.0M, 257 mmol) was added to N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide (3.3 g, 10.7 mmol) in anhydrous dimethoxyethane (40 ml) at room temperature and mixture was heated to reflux conditions for two hours until no starting material was observed by LC/MS. After cooling reaction to 0° C., reaction was basified to pH 9 by adding solid sodium bicarbonate in portions. Reaction was extracted with ethyl acetate (3×150 ml), and combined organic extracts were dried over MgSO4 and Na2SO4. After filtering mixture, the collected filtrate was concentrated in vacuo to give a crude yellow solid. Flash chromatography of the crude solid on silica gel (0-25% ethyl acetate/hexanes) afforded 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 7.70 (m, 1H), 7.32 (dd, J=2.4 and 9.2 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 6.46 (s, 2H). MS (Electrospray): m/z 223.9 (M+).
Quantity
257 mmol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C(C)(C)C)=[C:5]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH:4]=1.C(=O)(O)[O-].[Na+]>C(COC)OC>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=1[C:16](=[O:21])[C:17]([F:20])([F:18])[F:19] |f:2.3|

Inputs

Step One
Name
Quantity
257 mmol
Type
reactant
Smiles
Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(C(F)(F)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux conditions for two hours until no starting material
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
reaction to 0° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4 and Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtering mixture
CONCENTRATION
Type
CONCENTRATION
Details
the collected filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude yellow solid

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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